1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione
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Overview
Description
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino groups and an ethylbenzoyl substituent, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Acylation: The ethylbenzoyl group is introduced via Friedel-Crafts acylation, using ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, which can have different properties and applications depending on the substituents introduced.
Scientific Research Applications
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing dyes and pigments.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where it can inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the ethylbenzoyl group but shares similar amino substitution.
2-Ethylanthraquinone: Contains an ethyl group but lacks amino substitutions.
Mitoxantrone: A clinically used anticancer drug with a similar anthraquinone core but different substituents.
Uniqueness
1,4-Diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione is unique due to the combination of amino and ethylbenzoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89868-41-7 |
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Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1,4-diamino-2-(4-ethylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H18N2O3/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(24)18-19(20(16)25)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24-25H2,1H3 |
InChI Key |
YSCIOOOATSPQJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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